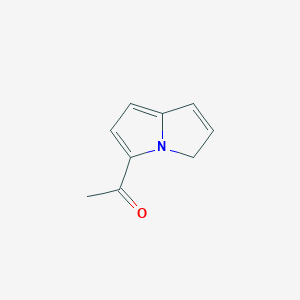

1-(3H-pyrrolizin-5-yl)ethanone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

The ¹H NMR spectrum of 1-(3H-pyrrolizin-5-yl)ethanone is expected to provide crucial information regarding the number of different types of protons and their connectivity. Key expected signals would include those for the protons on the pyrrolizine ring system and the methyl protons of the ethanone group. The chemical shifts (δ) and coupling constants (J) would be invaluable for assigning the specific protons and deducing the substitution pattern.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.0-7.5 | m | - | Aromatic Protons |

| ~4.0-4.5 | t | J = ~7 Hz | CH₂ (position adjacent to N) |

| ~3.0-3.5 | t | J = ~7 Hz | CH₂ |

| ~2.5 | s | - | COCH₃ |

This table is a hypothetical representation and requires experimental verification.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrrolizine ring and the carbonyl and methyl carbons of the ethanone group would be diagnostic.

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O |

| ~110-150 | Aromatic/Olefinic Carbons |

| ~45-55 | CH₂ (adjacent to N) |

| ~25-35 | CH₂ |

| ~25 | COCH₃ |

This table is a hypothetical representation and requires experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elucidating its structure. For this compound, the molecular ion peak [M]⁺ would confirm its molecular formula. The fragmentation pattern would likely involve characteristic losses of the acetyl group and fragments of the pyrrolizine ring, providing further structural clues. The fragmentation of pyrrolizidine (B1209537) alkaloids often involves the formation of characteristic ions that can help identify the necine base. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the region of 1650-1700 cm⁻¹. Absorptions corresponding to C-H and C=C stretching and bending vibrations of the pyrrolizine ring would also be present.

Hypothetical IR Data for this compound:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 | C=O (Ketone) |

| ~3100-3000 | C-H (Aromatic) |

| ~2900-2800 | C-H (Aliphatic) |

| ~1600-1450 | C=C (Aromatic) |

This table is a hypothetical representation and requires experimental verification.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1-(5H-pyrrolizin-3-yl)ethanone |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h2-5H,6H2,1H3 |

InChI Key |

AYAJDXCQYOKKHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C2N1CC=C2 |

Origin of Product |

United States |

X Ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of 1-(3H-pyrrolizin-5-yl)ethanone would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. This information is invaluable for understanding the molecule's conformation and potential intermolecular interactions in the solid state. While a structure for the target compound is not available, studies on related pyrrolizine derivatives have successfully employed this technique.

Derivatization and Synthetic Transformations of 1 3h Pyrrolizin 5 Yl Ethanone

Synthesis of Complex Heterocyclic Systems

By leveraging the reactivity of both the pyrrolizine ring and the acetyl group, 1-(3H-pyrrolizin-5-yl)ethanone can be used to construct more elaborate heterocyclic frameworks. For instance, the acetyl group can be elaborated into other functional groups or used as an anchor point to build an additional ring system. Condensation of the acetyl group with various reagents can lead to the formation of pyrimido[5,4-a]pyrrolizines and pyrido[3,2-a]pyrrolizines, which are classes of compounds with potential biological activities. researchgate.net

Synthesis of Natural Product Analogs

The pyrrolizine core is present in numerous alkaloids with a wide range of biological activities. While direct evidence for the use of this compound in the synthesis of natural products is limited in the available literature, its structural features suggest its potential as a key intermediate for the synthesis of analogs of these natural products. By modifying the acetyl group and functionalizing the pyrrolizine ring, a library of novel compounds with potential medicinal applications could be generated. For example, the synthesis of derivatives of didehydroheliotridin-5-one, a necine base, has been achieved from pyrrolizin-3-one precursors. researchgate.net

Derivatives of 1 3h Pyrrolizin 5 Yl Ethanone and Their Applications

Derivatives of 1-(3H-pyrrolizin-5-yl)ethanone, where the acetyl group or the pyrrolizine ring is modified, have also been explored as synthetic intermediates. For example, 1-(2,3-dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone and 1-(2,3-dihydro-5-ethyl-1H-pyrrolizin-7-yl)ethanone are related compounds whose synthetic utility could be investigated. nih.govfoodb.cathegoodscentscompany.comthegoodscentscompany.com The synthesis of various pyrrolizine derivatives has been reported, with some showing promising anti-inflammatory and analgesic activities. nih.gov

Computational and Theoretical Investigations of 1 3h Pyrrolizin 5 Yl Ethanone

Building Blocks for Complex Natural Product Synthesis

The pyrrolizine skeleton is the core of many pyrrolizidine (B1209537) alkaloids, a large class of natural products. jfda-online.com Functionalized pyrrolizines like 1-(3H-pyrrolizin-5-yl)ethanone serve as crucial synthons. The acetyl group provides a reactive handle for elaboration into more complex side chains, and the bicyclic core provides the necessary scaffold for constructing intricate, multi-cyclic alkaloid structures. smolecule.com

Precursors for Advanced Organic Materials

Pyrrolizine derivatives have shown potential in the field of materials science. Research into related pyrrolizin-3-ones has demonstrated interesting photophysical properties, including significant Stokes shifts and fluorescence, making them candidates for development as organic dyes and fluorophores. researchgate.net The extended π-system of the pyrrolizine ring, when incorporated into larger polymeric structures, could lead to novel conductive polymers or materials with applications in optoelectronics.

Ligands in Catalysis and Organocatalysis

The nitrogen atom in the pyrrolizine ring, combined with other functional groups, makes these compounds suitable for use as ligands in transition metal catalysis. Chiral pyrrolizine derivatives can be synthesized and employed as ligands to induce enantioselectivity in catalytic reactions. For example, pyrrolizine-based structures have been investigated for creating chiral catalysts used in asymmetric synthesis, highlighting their utility in producing single-enantiomer products.

Probes for Mechanistic Organic Chemistry Studies

Due to its well-defined structure and predictable reactivity, this compound and its derivatives are useful as model compounds for studying reaction mechanisms. For instance, the clear regioselectivity of electrophilic substitution at the 5-position allows it to be used as a probe to investigate the electronic effects of substituents on the reactivity of the pyrrolizine ring system. nbuv.gov.ua This helps in understanding the fundamental principles of aromaticity and reactivity in heterocyclic compounds.

Conclusion

1-(3H-pyrrolizin-5-yl)ethanone, and more specifically its stable tautomer 1-(2,3-dihydro-1H-pyrrolizin-5-yl)ethanone, is a functionally rich heterocyclic compound. Its identity is defined by a nuanced tautomeric equilibrium, with the dihydropyrrolizine form being the most documented. The compound's synthesis is accessible through established methods like electrophilic acylation, and its reactivity is characterized by the interplay between the ketone functional group and the electron-rich pyrrole ring. Beyond its fundamental chemical properties, it serves as a versatile building block with significant potential in the synthesis of complex natural products, the development of novel organic materials, and the design of specialized ligands for catalysis.

Future Directions in Research on 1 3h Pyrrolizin 5 Yl Ethanone

Development of Novel and Sustainable Synthetic Methodologies for Pyrrolizines

The future of synthesizing pyrrolizine scaffolds, including 1-(3H-pyrrolizin-5-yl)ethanone, lies in the development of methodologies that are not only novel and efficient but also environmentally sustainable. A significant trend is the move towards "green" chemistry principles. This includes the use of aqueous conditions and environmentally benign catalysts, such as ferric hydrogensulfate, to facilitate ring annulation reactions in good yields. chim.it One-pot multicomponent reactions (MCRs) are also gaining prominence, allowing for the construction of complex pyrrolizine derivatives in a single step from simple precursors, often at room temperature and in water. nih.gov

Another major research avenue is the enantioselective synthesis of pyrrolizine derivatives. The development of isothiourea-catalyzed enantioselective Michael addition-lactonization cascades has enabled the production of polycyclic pyrrolizine products with excellent yield and high enantioselectivity. vapourtec.com Furthermore, divergent synthesis strategies are being explored to create a wide variety of functionalized pyrrolizines from a common intermediate. tripod.com A notable example involves a cascade process initiated by C-H bond activation, where an N-alkoxycarbamoyl group directs the initial alkenylation and is subsequently transferred and transformed, allowing for diverse derivatization. tripod.commdpi.com

Future methodologies will likely focus on expanding these innovative approaches:

| Synthetic Strategy | Key Features | Representative Catalyst/Reagent |

| Green Synthesis | Aqueous reaction medium, environmentally friendly catalysts. | Ferric hydrogensulfate [Fe(HSO4)3] chim.it |

| Enantioselective Catalysis | High stereocontrol, formation of chiral centers. | Benzotetramisole (BTM) vapourtec.com |

| Divergent Synthesis | C-H bond functionalization, transferable directing groups. | N-alkoxycarbamoyl pyrroles with CF3-ynones tripod.com |

| Tandem/Cascade Reactions | Multiple bond formations in one pot, high efficiency. | Triple-tandem cross metathesis/aza-Michael/Michael addition synplechem.com |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Moving beyond traditional synthetic routes, researchers are exploring the unconventional reactivity of the pyrrolizine nucleus to unlock new chemical space. A key area of interest is the C–H bond functionalization of the pyrrole ring within the pyrrolizine system. tripod.commdpi.com This strategy allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, representing a more atom-economical approach. For example, the directed alkenylation of a pyrrole scaffold followed by an intramolecular nucleophilic addition demonstrates a sophisticated cascade process that leverages a transformable directing group. tripod.com

Pericyclic reactions under conditions like flash vacuum pyrolysis (FVP) also offer pathways to unique pyrrolizine structures. ox.ac.uk The intramolecular trapping of transient 1,7-dipoles through sigmatropic tripod.comrsc.orgH shifts and 1,7-electrocyclization can lead to the formation of derivatives like 5-oxo-5H-pyrrolizines. ox.ac.uk Additionally, electrophilic substitution reactions on the pyrrolizine ring are being systematically investigated. Studies on 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine have shown that acylation can be achieved at the 5-position using reagents like acetic anhydride with a boron trifluoride–ether complex catalyst, or with trichloroacetyl chloride without a catalyst. researchgate.net

Future work will likely delve deeper into these areas, exploring new catalytic systems for C-H activation and investigating the scope of various cascade reactions to build molecular complexity efficiently. vapourtec.commdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is poised to revolutionize the preparation of pyrrolizine derivatives. Flow chemistry offers significant advantages over traditional batch methods, including enhanced safety, improved control over reaction parameters, and greater scalability. ucd.ie For the synthesis of heterocyclic compounds, flow reactors enable the use of superheated solvents, which can dramatically reduce reaction times from hours to minutes. chim.it

A particularly powerful approach is the use of "telescoped" flow processes, where multiple reaction steps are connected in a continuous sequence without the need for isolating intermediates. nih.govrsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of pyrrolizidine (B1209537) alkaloids like retronecine and platynecine, demonstrating its potential for creating complex natural product scaffolds. researchgate.net Such processes are not only more efficient but also safer, especially when dealing with hazardous intermediates. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A deeper understanding of the structure and behavior of pyrrolizine systems requires the application of advanced spectroscopic techniques, particularly for studying dynamic processes. While standard 1H and 13C NMR are routine for structural confirmation, they are also powerful tools for investigating molecular dynamics. ox.ac.uk

Dynamic NMR (DNMR) effects have been observed in the spectra of phosphorus ylides used as precursors for 1H-pyrrolizines. tripod.com These effects, such as line broadening, are caused by restricted rotation around partial double bonds at room temperature. tripod.com Variable Temperature (VT) NMR experiments are crucial for studying these phenomena. ox.ac.ukresearchgate.net By recording spectra at different temperatures, researchers can "freeze out" or accelerate conformational exchanges, allowing for the determination of thermodynamic and kinetic parameters, such as the Gibbs free energy of activation (ΔG‡) for the rotational barrier. tripod.comspbu.ru

For more complex, multi-ring pyrrolizine systems, such as spiro-fused derivatives, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable. researchgate.netmdpi.com NOESY experiments provide information about through-space interactions between protons, which is critical for determining the three-dimensional spatial structure and relative stereochemistry of diastereomers. researchgate.netmdpi.com These studies have revealed that some complex pyrrolizine derivatives exist in a fast conformational equilibrium in solution. mdpi.com Future research will increasingly rely on this suite of advanced NMR methods, along with high-resolution mass spectrometry (HRMS), to fully characterize the intricate static and dynamic structures of novel pyrrolizine compounds. mdpi.comox.ac.uk

Deepening Computational Insights into Pyrrolizine Structure, Reactivity, and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the pyrrolizine scaffold. nih.gov DFT calculations are used to obtain optimized molecular geometries, which can be compared with experimental data from X-ray crystallography to validate the computational models. researchgate.net This synergy between theory and experiment provides a robust understanding of the molecule's three-dimensional structure.

Beyond static structures, computational methods provide profound insights into reaction mechanisms and reactivity. For instance, DFT has been employed to probe the origin of stereocontrol in the enantioselective synthesis of pyrrolizines. vapourtec.com By calculating the energies of transition states and intermediates for different reaction pathways, researchers can predict which stereoisomer is kinetically and thermodynamically favored, guiding the development of more selective reactions. vapourtec.com Frontier Molecular Orbital (FMO) analysis, a result of DFT studies, helps to uncover the electronic characteristics of molecules and explain their reactivity and pharmacological features. nih.gov

Another critical application is molecular docking, which predicts how a pyrrolizine derivative might bind to a biological target, such as a protein receptor or enzyme. ox.ac.ukmdpi.commdpi.com These simulations can predict binding affinities and identify key interactions, guiding the design of new molecules with enhanced biological activity. researchgate.netox.ac.uk As computational power grows, these in silico techniques will become even more predictive, accelerating the design-synthesis-testing cycle for new pyrrolizine-based therapeutic agents. rsc.org

Table of Computational Methods and Applications in Pyrrolizine Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Structure Optimization | Accurate prediction of bond lengths, angles, and minimum energy conformations. researchgate.net |

| DFT | Reaction Mechanism Analysis | Elucidation of transition states and reaction pathways; prediction of stereochemical outcomes. vapourtec.com |

| Molecular Docking | Ligand-Protein Binding | Prediction of binding modes and affinities to biological targets like enzymes and receptors. mdpi.com |

| ADME Analysis | Pharmacokinetics | In silico prediction of absorption, distribution, metabolism, and excretion properties. nih.gov |

Expanding the Scope of Pyrrolizine Scaffolds in Diverse Chemical Disciplines

The unique structure of the pyrrolizine core continues to be a source of inspiration across various chemical disciplines, far beyond its origins in natural product chemistry. researchgate.net The primary driver for this expansion is medicinal chemistry, where the pyrrolizine scaffold serves as a template for designing novel therapeutic agents. spbu.ru Researchers have designed and synthesized pyrrolizine derivatives as dual inhibitors of COX and 5-LOX for anti-inflammatory applications, as well as potent cytotoxic agents against various cancer cell lines. ox.ac.uk

The versatility of the pyrrolizine ring system allows it to be incorporated into a wide range of molecular architectures, including complex spiro-fused compounds and hybrids with other bioactive molecules like NSAIDs. rsc.org This structural flexibility enables the fine-tuning of biological activity and pharmacokinetic properties. spbu.ru

Beyond medicine, pyrrolizine chemistry is relevant to toxicology, ecology, and botany due to the prevalence of pyrrolizidine alkaloids in nature. researchgate.net Understanding the synthesis, reactivity, and biological interactions of these compounds is crucial for assessing food safety and managing their effects on livestock and humans. mdpi.com Future research will undoubtedly uncover new applications for the pyrrolizine scaffold, potentially in materials science or agrochemicals, as synthetic chemists continue to explore its rich and varied reactivity.

Q & A

Q. What are the common synthetic routes for 1-(3H-pyrrolizin-5-yl)ethanone, and what reaction conditions are critical?

The synthesis typically involves condensation or cyclization reactions. For example, analogous pyrrolizine derivatives are synthesized via reactions between hydrazine derivatives and ketones under reflux in glacial acetic acid . Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) is another method, as seen in structurally related ethanone derivatives . Critical parameters include temperature control (60–100°C), solvent polarity, and catalyst loading, which influence yield and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the pyrrolizine backbone and acetyl group. Signal assignments can be cross-referenced with analogous compounds (e.g., pyrazoline derivatives in ).

- IR Spectroscopy : To identify carbonyl stretching vibrations (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for pyrazoline derivatives in .

Q. What safety protocols should be followed when handling this compound?

Based on safety data sheets (SDS) for similar ethanone derivatives:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid skin contact and inhalation; consult SDS for emergency measures (e.g., and recommend immediate medical consultation upon exposure).

- Dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use a design of experiments (DOE) approach to systematically vary:

- Catalyst type and loading : Lewis acids (e.g., AlCl₃) vs. protic acids (e.g., H₂SO₄).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization .

- Temperature gradients : Monitor exothermic reactions to avoid side products. Analytical tools like HPLC can track reaction progress and intermediate formation .

Q. How can contradictory spectral data (e.g., NMR signal overlap) be resolved?

- 2D NMR techniques (COSY, HSQC, HMBC) can resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Crystallographic validation : As in , single-crystal X-ray diffraction provides definitive structural data .

Q. How should researchers design biological activity studies for this compound?

- In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays, referencing protocols for pyrazoline derivatives ( ).

- Targeted assays : Use enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity) with positive/negative controls.

- In silico docking : Predict binding affinity to biological targets (e.g., kinases) using molecular docking software .

Q. How can conflicting bioactivity results across studies be addressed?

- Purity verification : Use HPLC or GC-MS to confirm compound integrity (>95% purity).

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability.

- Structural analogs : Compare results with related compounds (e.g., vs. 17) to identify substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.